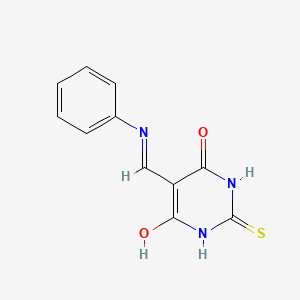

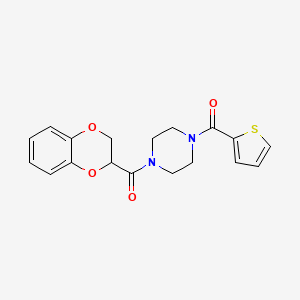

![molecular formula C11H10N4OS2 B2820818 3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 390748-27-3](/img/structure/B2820818.png)

3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Mercapto-4-methyl-4H-1,2,4-triazol is a heterocyclic compound with the empirical formula C3H5N3S . It’s used as a building block in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one” were not found, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, has been reported to react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that benzothiazole derivatives, including structures similar to the compound , have been synthesized and evaluated for antimicrobial properties. For instance, Feng-ling Xu, C. Lin, and Q. Lin (2011) synthesized and tested a related compound, showing good antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. These compounds are considered potent industrial microbiocides with antifungal and antibacterial activities, highlighting their potential in combating microbial infections and as biocides in industrial applications (Xu, Lin, & Lin, 2011).

Antitumor and Anticancer Activities

Some benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. M. A. Kaldrikyan, R. G. Melik-Oganjanyan, and F. H. Aresnyan (2013) explored the synthesis of 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles and their derivatives, showing potential antitumor activity. This suggests the applicability of such compounds in developing new anticancer drugs, highlighting their importance in pharmaceutical research and development (Kaldrikyan, Melik-Oganjanyan, & Aresnyan, 2013).

Anticonvulsant Agents

In the realm of neurological disorders, novel benzthiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Dachuan Liu, Hong-jian Zhang, C. Jin, and Zhe-Shan Quan (2016) synthesized new compounds with mercapto-triazole and other heterocycle substituents, showing promising results in anticonvulsant activity and neurotoxicity tests. Such findings underscore the potential of these compounds in treating epileptic seizures and related neurological conditions (Liu, Zhang, Jin, & Quan, 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Mode of Action

The compound interacts with its target, the heme protein, by inhibiting the demethylation process. This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, it prevents the production of ergosterol, leading to a deficiency of this crucial component in the fungal cell membrane . The downstream effect of this action is the disruption of cell membrane integrity, which can lead to cell death.

Pharmacokinetics

Its solubility in acetone suggests that it may have good bioavailability due to its potential for absorption and distribution in the body.

Result of Action

The result of the compound’s action is the disruption of the fungal cell membrane’s structure and function due to ergosterol deficiency . This leads to the death of the fungal cells, demonstrating the compound’s potential as an antifungal agent.

Eigenschaften

IUPAC Name |

3-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS2/c1-14-9(12-13-10(14)17)6-15-7-4-2-3-5-8(7)18-11(15)16/h2-5H,6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAYABJASYRGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

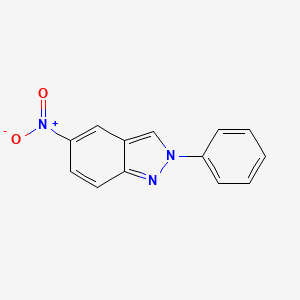

![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2820735.png)

![3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820736.png)

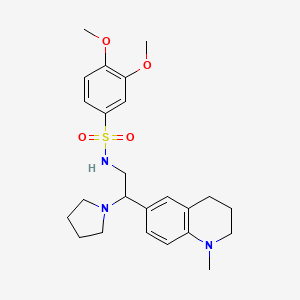

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2820738.png)

![6-Chloro-4-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2820740.png)

![N-(4-chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2820742.png)

![3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2820751.png)

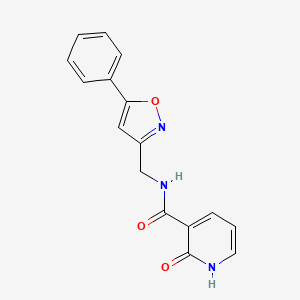

![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)